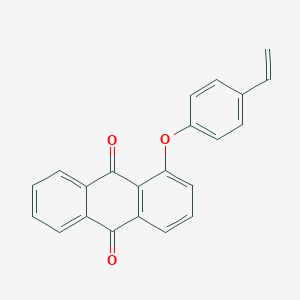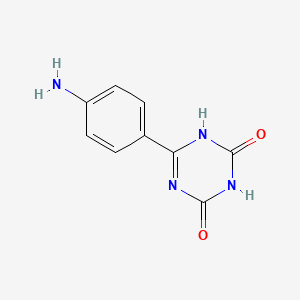
6-(2-Cyanopropan-2-yl)pyridazine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Cyanopropan-2-yl)pyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine ring substituted with a cyano group and a carboxylic acid group. Pyridazine derivatives are known for their unique physicochemical properties, including weak basicity, high dipole moment, and dual hydrogen-bonding capacity . These properties make them valuable in various applications, particularly in drug discovery and molecular recognition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Cyanopropan-2-yl)pyridazine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyanoacetylation of amines, where cyanoacetanilide is used as a key intermediate . The reaction conditions often include the use of ethanol as a solvent and sodium acetate as a buffer .
Industrial Production Methods
Industrial production of this compound may involve the use of magnetic catalysts, such as pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles. These catalysts facilitate the synthesis under solvent-free conditions, making the process more environmentally friendly and efficient .
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Cyanopropan-2-yl)pyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyridazine ring.
Substitution: The cyano and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
6-(2-Cyanopropan-2-yl)pyridazine-4-carboxylic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-(2-Cyanopropan-2-yl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The compound’s dual hydrogen-bonding capacity and high dipole moment contribute to its ability to interact with various biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridazine derivatives, such as:
Pyridazinone: Known for its diverse pharmacological activities.
Pyrimidine: Another diazine with a wide range of biological applications.
Pyrazine: A heterocyclic compound with two nitrogen atoms in the ring, similar to pyridazine.
Uniqueness
6-(2-Cyanopropan-2-yl)pyridazine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its combination of a cyano group and a carboxylic acid group on the pyridazine ring makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H9N3O2 |
|---|---|
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
6-(2-cyanopropan-2-yl)pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-9(2,5-10)7-3-6(8(13)14)4-11-12-7/h3-4H,1-2H3,(H,13,14) |
Clé InChI |
LSTYPAWYSJRRSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)C1=NN=CC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


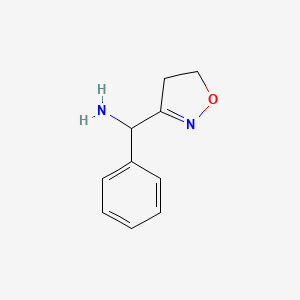
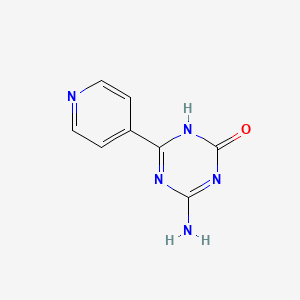

![Hexadecanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13128765.png)
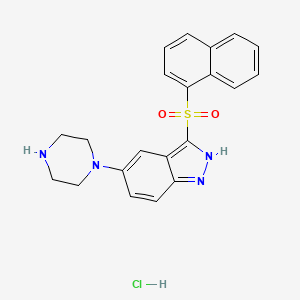
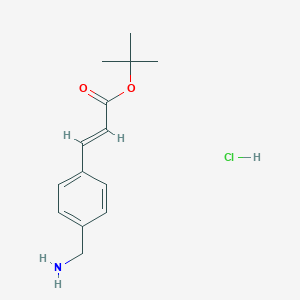
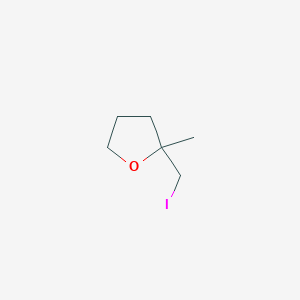

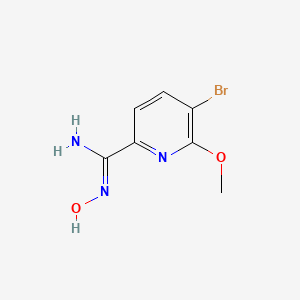
![7-(4-Methylpiperazin-1-yl)-N-phenylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B13128800.png)
